Cas no 20280-93-7 (3-acetyl-7-methyl-2H-chromen-2-one)

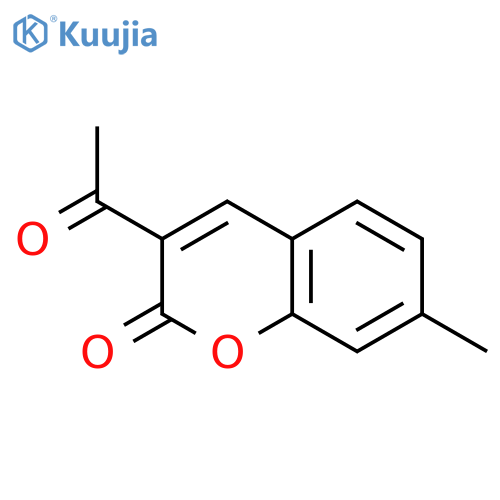

20280-93-7 structure

商品名:3-acetyl-7-methyl-2H-chromen-2-one

3-acetyl-7-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,3-acetyl-7-methyl-

- 3-Acetyl-7-methyl-2H-chromen-2-one

- 3-acetyl-7-methylchromen-2-one

- 3-Acetyl-7-methylcoumarin

- 3-Acetyl-7-methyl-cumarin

- COUMARIN,3-ACETYL-7-METHYL

- 4-17-00-06297 (Beilstein Handbook Reference)

- COUMARIN, 3-ACETYL-7-METHYL-

- FT-0679369

- MFCD01731853

- DTXSID80174137

- 2H-1-Benzopyran-2-one, 3-acetyl-7-methyl-

- LS-02896

- BRN 0160620

- SCHEMBL12611180

- 20280-93-7

- 2-DEOXY-2-FLUOROADENOSINE

- AKOS002679511

- ALBB-008115

- STK505102

- 3-acetyl-7-methyl-2H-chromen-2-one

-

- MDL: MFCD01731853

- インチ: InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3

- InChIKey: UBRNWFAJPPGJGV-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1)C=C(C(=O)C)C(=O)O2

計算された属性

- せいみつぶんしりょう: 202.06300

- どういたいしつりょう: 202.062994

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.243

- ふってん: 403.2°Cat760mmHg

- フラッシュポイント: 183.4°C

- 屈折率: 1.575

- PSA: 47.28000

- LogP: 2.30400

3-acetyl-7-methyl-2H-chromen-2-one セキュリティ情報

- 危険レベル:IRRITANT

3-acetyl-7-methyl-2H-chromen-2-one 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-acetyl-7-methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B402523-500mg |

3-acetyl-7-methyl-2H-chromen-2-one |

20280-93-7 | 500mg |

$ 295.00 | 2022-06-07 | ||

| TRC | B402523-50mg |

3-acetyl-7-methyl-2H-chromen-2-one |

20280-93-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB406831-5 g |

3-Acetyl-7-methyl-2H-chromen-2-one |

20280-93-7 | 5g |

€907.00 | 2023-06-17 | ||

| A2B Chem LLC | AB04036-1g |

3-Acetyl-7-methyl-2h-chromen-2-one |

20280-93-7 | >95% | 1g |

$509.00 | 2024-04-20 | |

| TRC | B402523-100mg |

3-acetyl-7-methyl-2H-chromen-2-one |

20280-93-7 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Chemenu | CM285188-1g |

3-Acetyl-7-methyl-2H-chromen-2-one |

20280-93-7 | 95% | 1g |

$*** | 2023-03-30 | |

| abcr | AB406831-500mg |

3-Acetyl-7-methyl-2H-chromen-2-one; . |

20280-93-7 | 500mg |

€269.00 | 2025-02-21 | ||

| abcr | AB406831-1g |

3-Acetyl-7-methyl-2H-chromen-2-one; . |

20280-93-7 | 1g |

€317.00 | 2025-02-21 | ||

| A2B Chem LLC | AB04036-500mg |

3-Acetyl-7-methyl-2h-chromen-2-one |

20280-93-7 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| abcr | AB406831-5g |

3-Acetyl-7-methyl-2H-chromen-2-one; . |

20280-93-7 | 5g |

€877.00 | 2025-02-21 |

3-acetyl-7-methyl-2H-chromen-2-one 関連文献

-

Jéssica Alves Nunes,Fabrícia Nunes da Silva,Elany Barbosa da Silva,Clara Andrezza Crisóstomo Bezerra Costa,Johnnatan Duarte de Freitas,Francisco Jaime Bezerra Mendon?a-Junior,Miriam Aparecida Giardini,Jair Lage de Siqueira-Neto,James H. McKerrow,Thaiz Rodrigues Teixeira,Louis William Odeesho,Conor R. Caffrey,Sílvia Helena Cardoso,Edeildo Ferreira da Silva-Júnior New J. Chem. 2023 47 10127

20280-93-7 (3-acetyl-7-methyl-2H-chromen-2-one) 関連製品

- 10441-27-7(3-Acetyl-7-hydroxy-2H-chromen-2-one)

- 1846-73-7(3-butanoyl-2H-chromen-2-one)

- 3949-36-8(3-acetyl-2H-chromen-2-one)

- 64267-19-2(3-Acetyl-7-methoxychromen-2-one)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20280-93-7)3-acetyl-7-methyl-2H-chromen-2-one

清らかである:99%

はかる:1g

価格 ($):194.0